molecular formula C17H14N2O2 B2395696 5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol CAS No. 105258-25-1

5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol

Cat. No.: B2395696
CAS No.: 105258-25-1
M. Wt: 278.311
InChI Key: SNBGSXSYSDPFBZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol is a chemical compound with the molecular formula C17H14N2O2 It is characterized by the presence of a methoxy group, a phenyl group, and a pyrimidinyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-phenylpyrimidine and 5-methoxyphenol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, and may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and pyrimidines.

Scientific Research Applications

5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.

    Modulating Gene Expression: It can influence the expression of genes involved in various biological processes, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Phenylpyrimidin-4-yl)phenol: Lacks the methoxy group, which may affect its chemical and biological properties.

    5-Methoxy-2-(4-pyrimidinyl)phenol: Similar structure but with a different substitution pattern on the pyrimidine ring.

    5-Methoxy-2-(5-phenylpyridin-4-yl)phenol: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

5-methoxy-2-(5-phenylpyrimidin-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-13-7-8-14(16(20)9-13)17-15(10-18-11-19-17)12-5-3-2-4-6-12/h2-11,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBGSXSYSDPFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325547
Record name 5-methoxy-2-(5-phenylpyrimidin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647559
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

105258-25-1
Record name 5-methoxy-2-(5-phenylpyrimidin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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